2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
The compound 2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (hereafter referred to as the "target compound") belongs to the thieno[3,2-d]pyrimidin-4-one class of heterocyclic molecules. These derivatives are characterized by a fused thiophene-pyrimidine core, which is frequently functionalized with sulfur-containing acetamide side chains and aromatic substituents. The target compound features a 4-methoxyphenyl group at position 3 of the pyrimidine ring and a tetrahydrofuran-2-ylmethyl moiety on the acetamide nitrogen.
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-13-10-17-19(30-13)20(26)24(14-5-7-15(27-2)8-6-14)21(23-17)29-12-18(25)22-11-16-4-3-9-28-16/h5-8,13,16H,3-4,9-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAKBYBSPKASDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3CCCO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antibacterial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be dissected into several functional groups that contribute to its biological activity:
- Thieno[3,2-d]pyrimidine core : Known for its diverse pharmacological properties.
- Methoxyphenyl substituent : Enhances lipophilicity and may influence receptor interactions.
- Tetrahydrofuran moiety : Potentially increases solubility and bioavailability.
1. Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of thienopyrimidine derivatives similar to the compound . For instance:
- Thieno[3,2-d]pyrimidines have shown significant inhibition of COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like diclofenac . This suggests a potential mechanism of action through COX inhibition.
2. Antibacterial Activity
Thienopyrimidine derivatives have also been explored for their antibacterial properties:
- A study reported that certain thieno[2,3-d]pyrimidinediones exhibited potent activity against multi-drug resistant Gram-positive bacteria, including MRSA and VRE . The mechanism may involve inhibition of bacterial folate-utilizing enzymes.
3. Cytotoxicity and Safety
The cytotoxic effects of thienopyrimidine derivatives are critical for evaluating their therapeutic potential:
- Compounds in this class generally exhibit low toxicity against mammalian cells with minimal hemolytic activity . This safety profile is essential for further development as therapeutic agents.
4. Case Studies
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of thieno[3,2-d]pyrimidines, compounds were evaluated using carrageenan-induced paw edema models. The most active compounds significantly reduced edema compared to controls, suggesting a robust anti-inflammatory effect.
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of thieno[3,2-d]pyrimidines against various pathogens. The results indicated that certain derivatives displayed strong activity against resistant strains with low cytotoxicity, indicating their potential as novel antibacterial agents.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the thienopyrimidine core significantly affect biological activity:
- Electron-donating groups at specific positions enhance anti-inflammatory potency.
- The presence of lipophilic substituents increases membrane permeability and bioactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound shares a common thieno[3,2-d]pyrimidin-4-one scaffold with several analogs (Table 1). Key structural differences lie in the substituents on the pyrimidine ring and the acetamide side chain:
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Observations:
Chlorinated aryl groups (e.g., in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Tetrahydrofuran (THF) Moiety: The tetrahydrofuran-2-ylmethyl group introduces a chiral center and a polar oxygen atom, which could improve metabolic stability compared to non-cyclic or sulfur-containing substituents (e.g., thietan-3-yloxy in ).
Synthetic Accessibility :
- Analogs with chlorophenyl substituents (e.g., ) are synthesized via alkylation of 2-thiopyrimidin-4-one with chloroacetamides, achieving yields of 76–80%. The target compound likely follows a similar route, but substitution with a tetrahydrofuran group may require specialized reagents or protective strategies .
Physicochemical and Pharmacokinetic Implications
Table 2: Inferred Properties Based on Substituents
Bioactivity Considerations
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Chlorophenyl derivatives (e.g., ) are reported in antimicrobial and anticancer studies, where lipophilicity aids cellular uptake.
- The 4-methoxyphenyl group in the target compound may modulate receptor binding selectivity, as methoxy groups are common in kinase inhibitors targeting polar active sites.
- The THF moiety could reduce cytotoxicity compared to halogenated groups, as seen in other drug candidates where cyclic ethers improve tolerability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
